

Reagents for functionalizing 5-Bromo-4-fluoro-2-methylphenol

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Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-methylphenol

CAS No.: 1701766-35-9

Cat. No.: B2541857

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This Application Note provides a comprehensive technical guide for the functionalization of **5-Bromo-4-fluoro-2-methylphenol**, a high-value scaffold for medicinal chemistry. This guide is structured to allow modular application of protocols depending on the desired downstream derivative.

Technical Specifications

- Compound Name: **5-Bromo-4-fluoro-2-methylphenol**[\[1\]](#)
- CAS Number: 1701766-35-9 (Representative)[\[1\]](#)
- Molecular Formula: C_7H_6BrFO [\[2\]](#)
- Molecular Weight: 205.02 g/mol [\[2\]](#)
- Key Features:
 - C-1 Phenol: Nucleophilic handle for library generation.

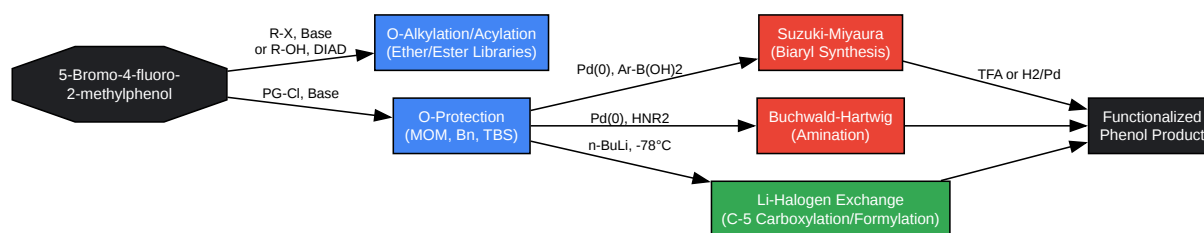
- C-5 Bromide: Primary electrophilic site for cross-coupling.
- C-4 Fluoride: Metabolic blocker / Bioisostere.
- C-2 Methyl: Steric anchor; prevents ortho-metabolism.

Part 1: Strategic Overview & Workflow

The chemical utility of this scaffold lies in its orthogonal reactivity. The bromide (Br) allows for carbon-skeleton expansion, the phenol (OH) serves as a linker or recognition motif, and the fluoride (F) modulates pKa and lipophilicity without introducing steric bulk.

Reactivity Roadmap

The following diagram illustrates the divergent synthesis pathways available for this scaffold.



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Figure 1: Divergent synthesis workflow for **5-Bromo-4-fluoro-2-methylphenol**.

Part 2: The Phenolic Handle (O-Functionalization)

The phenol group is the most accessible handle. Due to the electron-withdrawing nature of the fluorine and bromine atoms, the phenolic proton is more acidic (estimated pKa ~8.5–9.0) than unsubstituted phenol (pKa 10). This allows the use of mild bases.[3]

Protocol A: Chemoselective O-Alkylation

Objective: Install an alkyl chain or protecting group without affecting the aryl bromide.

Reagents:

- Base: Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3).^[4]
- Solvent: DMF (dimethylformamide) or Acetonitrile (MeCN).
- Electrophile: Alkyl halide (R-Br/I) or Benzyl bromide.

Step-by-Step Procedure:

- Dissolution: Dissolve **5-Bromo-4-fluoro-2-methylphenol** (1.0 equiv) in anhydrous DMF (0.2 M concentration).
- Deprotonation: Add K_2CO_3 (1.5 equiv). The solution may turn yellow due to phenoxide formation. Stir at room temperature (RT) for 15 minutes.
- Addition: Dropwise add the alkyl halide (1.1 equiv).
 - Note: If using a volatile chloride, add NaI (0.1 equiv) as a Finkelstein catalyst.
- Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower R_f) should disappear.
- Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na_2SO_4 and concentrate.

Critical Insight: Avoid strong bases like NaH unless necessary, as they can occasionally promote de-bromination or benzyne formation in highly electron-deficient systems, though unlikely with this specific substitution pattern.

Part 3: The Aryl Bromide Handle (Cross-Coupling)

The C-5 position is sterically accessible. The ortho-fluorine at C-4 exerts an electronic effect that can accelerate oxidative addition of Pd(0) into the C-Br bond compared to non-fluorinated analogs.

Protocol B: Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives. Challenge: The free phenol can poison certain Pd catalysts or undergo O-arylation. Recommendation: Use the O-protected substrate (e.g., O-Methyl or O-Benzyl) for highest yields.

Reagents:

- Catalyst: Pd(dppf)Cl₂[5]·DCM (robust) or Pd(OAc)₂/SPhos (for hindered substrates).
- Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 equiv).
- Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

- Setup: In a reaction vial, combine the O-protected **5-bromo-4-fluoro-2-methylphenol** (1.0 equiv), Aryl boronic acid (1.2 equiv), and Base.
- Degassing: Dissolve in Dioxane/Water. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
- Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv / 5 mol%).
- Heating: Seal and heat to 80–90°C for 4–12 hours.
- Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Authoritative Note: If the free phenol must be used, switch to Pd(Amphos)Cl₂ or water-soluble phosphine ligands, which are tolerant of free hydroxyl groups [1].

Protocol C: Buchwald-Hartwig Amination

Objective: Introduction of amine groups at C-5. Challenge: The ortho-fluorine can destabilize the Pd-intermediate or promote reductive elimination of H-F (rare but possible). Ligand choice is paramount.

Reagents:

- Catalyst System: Pd₂dba₃ (2 mol%) + BrettPhos or RuPhos (4 mol%).

- Why RuPhos? Excellent for electron-rich aryl halides and prevents beta-hydride elimination.
- Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.
- Solvent: Toluene or tert-Amyl alcohol (anhydrous).

Step-by-Step Procedure:

- Glovebox/Schlenk: Charge flask with O-protected substrate (1.0 equiv), Amine (1.2 equiv), Base (1.4 equiv), Pd source, and Ligand.
- Solvent: Add anhydrous Toluene (0.1 M).
- Reaction: Heat to 100°C for 12–18 hours.
- Workup: Filter through a silica plug (to remove Pd) and elute with EtOAc.
- Data Check: Verify product by MS. De-halogenation (loss of Br replaced by H) is the primary side reaction if the catalyst is inactive.

Part 4: Advanced Functionalization (Lithium-Halogen Exchange)

This protocol utilizes the rapid exchange of the Bromine atom for Lithium at -78°C. Safety Warning: The C-4 Fluorine is generally stable to n-BuLi at -78°C, provided the reaction is not allowed to warm up before quenching. Warming can trigger benzyne formation via Li-F elimination.

Protocol D: C-5 Carboxylation/Formylation

Objective: Convert C-Br to C-COOH or C-CHO.

Reagents:

- Lithium Source: n-Butyllithium (2.5 M in hexanes).
- Electrophile: Dry CO₂ (gas/solid) or DMF.

- Solvent: Anhydrous THF.

Step-by-Step Procedure:

- Preparation: Dry the O-protected substrate (e.g., O-MOM ether) thoroughly. Dissolve in THF and cool to -78°C (Dry ice/Acetone).
- Exchange: Dropwise add n-BuLi (1.1 equiv) over 10 minutes. Stir at -78°C for 30 minutes.
 - Observation: A color change (often yellow/orange) indicates lithiated species formation.
- Trapping:
 - For Acid: Bubble dry CO_2 gas into the solution for 15 minutes.
 - For Aldehyde: Add dry DMF (3.0 equiv) dropwise.
- Quench: While still at -78°C , quench with sat. NH_4Cl solution. Allow to warm to RT.
- Isolation: Acidify (if carboxylated) and extract with EtOAc.

Part 5: Reagent Compatibility Matrix

Reagent Class	Recommended	Avoid	Reason
Bases (Alkylation)	K ₂ CO ₃ , Cs ₂ CO ₃	NaOH, KOH	Strong hydroxides can cause difficult emulsions or ring oxidation.
Bases (Coupling)	K ₃ PO ₄ , NaOtBu	TEA, Pyridine	Weak organic bases often fail to promote transmetallation in this system.
Solvents	DMF, Dioxane, Toluene	Alcohols (for coupling)	Protic solvents can interfere with anhydrous coupling cycles (unless water is a co-solvent).
Protecting Groups	MOM, Benzyl (Bn)	Acetyl (Ac), TMS	Esters (Ac) are labile to bases; TMS is too labile for aqueous workups.

References

- Suzuki-Miyaura Coupling of Halophenols
 - Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
 - Source: Chemical Reviews (Miyaura & Suzuki).
 - Context: Defines standard conditions for aryl bromides comp
- Buchwald-Hartwig Ligand Selection
 - Title: "A Simple and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Trifl
 - Source: Journal of Organic Chemistry (Wolfe & Buchwald).
 - Context: Establishes RuPhos/BrettPhos utility for hindered/functionalized halides.
- Lithium-Halogen Exchange Selectivity

- Title: "Halogen-Lithium Exchange of Bromo- and Iodo-Arenes"
- Source: Organic Reactions. [3][5][6][7]
- Context: Discusses the kinetics of Br vs F exchange and benzyne avoidance.

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Sources

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